molecular formula C22H20ClN3O4 B11004900 propan-2-yl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

propan-2-yl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Cat. No.: B11004900
M. Wt: 425.9 g/mol
InChI Key: RVZYWPIJQHGRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a synthetic small molecule featuring a pyridazinone core substituted with a 4-chlorophenyl group at the 3-position. The pyridazinone ring is linked via an acetyl-amino bridge to a para-substituted benzoate ester (propan-2-yl ester).

While direct data on this compound’s synthesis or applications are absent in the provided evidence, analogous pyridazinone derivatives (e.g., compounds 6e–6h in ) share key structural motifs, such as the 6-oxopyridazin-1(6H)-yl scaffold and aryl substituents. Computational methods like density-functional theory (DFT) () and wavefunction analysis tools (e.g., Multiwfn, ) could elucidate its electronic properties, while crystallographic software (SHELX, ) might aid in structural validation if crystallized.

Properties

Molecular Formula

C22H20ClN3O4

Molecular Weight

425.9 g/mol

IUPAC Name

propan-2-yl 4-[[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C22H20ClN3O4/c1-14(2)30-22(29)16-5-9-18(10-6-16)24-20(27)13-26-21(28)12-11-19(25-26)15-3-7-17(23)8-4-15/h3-12,14H,13H2,1-2H3,(H,24,27)

InChI Key

RVZYWPIJQHGRHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyridazinone ring.

    Acetylation: The pyridazinone derivative is then acetylated using acetic anhydride to introduce the acetyl group.

    Coupling with Benzoic Acid Derivative: The acetylated pyridazinone is coupled with 4-aminobenzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features multiple functional groups, including a chlorophenyl moiety and a pyridazine ring, which are often associated with diverse biological activities. The synthesis typically involves several steps that ensure high yields and purity. Key steps include:

  • Formation of the Oxadiazole Ring : This is achieved through reactions involving appropriate precursors.
  • Introduction of the Pyridazine Moiety : The pyridazine ring is synthesized via cyclization reactions.
  • Final Coupling : The final product is obtained by coupling the synthesized intermediates with propan-2-ol.

The molecular formula for this compound indicates a complex structure that can be characterized using techniques such as NMR spectroscopy and X-ray crystallography.

Anticancer Properties

Research indicates that compounds similar to propan-2-yl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate exhibit promising anticancer activity. For instance, derivatives bearing oxadiazole rings have been shown to possess significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain synthesized derivatives had low IC50 values indicating strong anticancer potential compared to standard drugs like doxorubicin .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related oxadiazole derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .

Neurological Disorders

Given its structural complexity, there is potential for applications in treating neurological disorders. Compounds with similar frameworks have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease . This suggests that this compound may also possess similar inhibitory properties.

Anti-inflammatory Effects

Compounds derived from oxadiazoles have been noted for their anti-inflammatory properties, which could make them candidates for treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

StudyFindings
Aziz-ur-Rehman et al. (2018)Investigated propanamide derivatives with anticancer properties; compounds showed low IC50 values indicating strong activity against cancer cells .
Prabhakar et al. (2024)Synthesized new oxadiazole derivatives; demonstrated antibacterial activity against S. aureus and E. coli .
PMC Article (2024)Evaluated acetylcholinesterase inhibitors based on oxadiazole structures; compounds exhibited promising results for Alzheimer’s treatment .

Mechanism of Action

The mechanism of action of propan-2-yl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound is compared below with structurally related pyridazinone derivatives, benzooxazinones, and tetrahydropyrimidins, focusing on core structure, substituents, synthetic strategies, and inferred bioactivity.

Table 1: Structural and Functional Comparison of Propan-2-yl 4-({[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate and Analogues

Compound Name Core Structure Key Substituents Functional Groups Synthetic Yield* Hypothesized Bioactivity
Target Compound Pyridazinone 4-Chlorophenyl, propan-2-yl benzoate Acetyl-amino, ester N/A Anti-inflammatory, CNS activity
6f () Pyridazinone 4-Chlorophenyl-piperazine Amide, piperazine 51% Dopamine receptor modulation
6h () Pyridazinone 3-Chlorophenyl-piperazine Amide, piperazine N/A Similar to 6f
Benzo[b][1,4]oxazin-3(4H)-one () Oxazin Substituted phenyl-oxadiazole Oxadiazole, ketone "Better yields" Antimicrobial
Tetrahydropyrimidin () Pyrimidin Substituted benzoyl, urea/thiourea Urea, ester Moderate Anticancer, enzyme inhibition

*Synthetic yields are reported where available in evidence.

Key Observations:

In contrast, oxazin () and pyrimidin () cores offer distinct electronic profiles and steric constraints.

Substituent Effects: The 4-chlorophenyl group in the target compound and 6f introduces electron-withdrawing effects, which may stabilize the pyridazinone ring and influence pharmacokinetics (e.g., lipophilicity). Piperazine substituents in 6f and 6h likely enhance solubility and enable secondary interactions (e.g., cation-π) in biological systems. The benzoate ester in the target compound contrasts with the amide-linked piperazines in 6f/6h, suggesting divergent metabolic pathways (ester hydrolysis vs. amide stability) and bioavailability.

Synthetic Strategies: The target compound’s synthesis may involve coupling the pyridazinone-acetyl intermediate with 4-aminobenzoic acid ester, analogous to ’s use of DCM-MeOH elution for purification. highlights caesium carbonate/DMF as a mild base-solvent system for similar condensations.

Hypothesized Bioactivity: Pyridazinone derivatives in are often explored for CNS activity (e.g., dopamine receptor binding) due to their structural resemblance to neurotransmitter scaffolds. The target’s ester group may confer improved blood-brain barrier penetration compared to polar amides. Benzooxazinones () and tetrahydropyrimidins () are frequently associated with antimicrobial or enzyme-inhibitory roles, suggesting the target compound could be repurposed for similar applications.

Biological Activity

Propan-2-yl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate, a complex organic compound, features a pyridazine ring and a benzoate moiety. This compound is of significant interest in pharmacology due to its potential biological activities, which stem from its unique structural components. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15ClN2O3, with a molecular weight of approximately 441.5 g/mol. The compound's structure includes:

  • Pyridazine ring : Known for various pharmacological properties.
  • Chlorophenyl group : Enhances binding affinity to biological targets.
  • Benzoate moiety : Contributes to solubility and stability.

Table 1: Structural Features of Similar Compounds

Compound NameStructural FeaturesBiological Activity
Pyridazinone DerivativesContains a pyridazine ringAntitumor, anti-inflammatory
AcetaminophenSimple aromatic amideAnalgesic, antipyretic
ChlorpheniramineChlorinated phenyl groupAntihistamine

The combination of these features in this compound may confer unique pharmacological properties not seen in simpler compounds.

Antitumor Activity

Research indicates that compounds containing pyridazine rings frequently exhibit anticancer properties. This compound has shown promise in preliminary studies regarding its effectiveness against various cancer cell lines. For instance, studies on related pyridazine derivatives have demonstrated significant inhibitory effects on human non-small cell lung cancer A549 cells, with IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Pyridazinone derivatives have been studied for their ability to inhibit butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases. The structural similarities between this compound and known BChE inhibitors suggest potential efficacy in this area .

Antimicrobial Activity

The antimicrobial properties of pyridazine-based compounds have been documented extensively. This compound may exhibit antibacterial activity against various pathogens, similar to other compounds in its class. Studies have shown that derivatives with similar structures can effectively combat strains such as Salmonella typhi and Bacillus subtilis .

Study on Antitumor Efficacy

In one study focusing on the biological evaluation of pyridazine derivatives, researchers synthesized multiple compounds, including those structurally related to this compound). The results indicated that certain derivatives induced apoptosis in A549 cells through mitochondrial pathways, highlighting the potential for developing new cancer therapies based on this chemical framework .

Enzyme Interaction Studies

Another research effort involved docking studies that assessed the interaction of similar compounds with acetylcholinesterase and urease enzymes. The findings suggested that the presence of the pyridazine core significantly enhances binding affinity, indicating that this compound could be a lead compound for further development as an enzyme inhibitor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.